1-(6-Methylpyridin-2-yl)-2-methylsulfonylethanone
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as Fourier-transform infrared (FT-IR), 1H nuclear magnetic resonance (NMR), and 13C NMR spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the synthesis of 2-methylpyridines involved progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, “1-(6-Methylpyridin-2-yl)acetone” has a molecular weight of 149.19, a molecular formula of C9H11NO, and a boiling point of 220.5°C at 760 mmHg .Scientific Research Applications
1. Flow Synthesis of 2-Methylpyridines
- Summary of Application : A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . This method is more environmentally friendly than conventional batch reaction protocols .
- Methods of Application : The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
- Results or Outcomes : The method resulted in very good yields of products that were suitable for further use without additional work-up or purification .
2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Summary of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
3. Synthesis of 1-(6-Methylpyridin-2-yl)acetone
- Summary of Application : 1-(6-Methylpyridin-2-yl)acetone is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It can be used as a building block in the synthesis of various organic compounds .
- Results or Outcomes : The outcomes of using this compound in specific reactions are not detailed in the search results .
4. Synthesis of NNN Pincer Complexes
- Summary of Application : Two NNN pincer complexes of Cu (ii) and Ni (ii) with BPIMe− [BPIMe− = 1,3-bis ((6-methylpyridin-2-yl)imino)isoindolin-2-ide] have been prepared and characterized .
- Results or Outcomes : The single crystal structures of the two complexes confirmed their distorted trigonal bipyramidal geometry .
5. Synthesis of 1-(6-Methylpyridin-2-yl)acetone
- Summary of Application : 1-(6-Methylpyridin-2-yl)acetone is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It can be used as a building block in the synthesis of various organic compounds .
- Results or Outcomes : The outcomes of using this compound in specific reactions are not detailed in the search results .
6. Flow Synthesis of 2-Methylpyridines
- Summary of Application : A series of simple 2-methylpyridines were synthesized in an expedited and convenient manner using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
- Methods of Application : Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .
- Results or Outcomes : The method resulted in very good yields of products that were suitable for further use without additional work-up or purification .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(6-methylpyridin-2-yl)-2-methylsulfonylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7-4-3-5-8(10-7)9(11)6-14(2,12)13/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIUSEYOSRDNLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)CS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371722 | |
Record name | 1-(6-methylpyridin-2-yl)-2-methylsulfonylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyridin-2-yl)-2-methylsulfonylethanone | |
CAS RN |
386715-51-1 | |
Record name | 1-(6-methylpyridin-2-yl)-2-methylsulfonylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-methylpyridin-2-yl)-2-(methylsulfonyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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